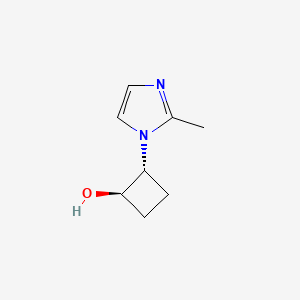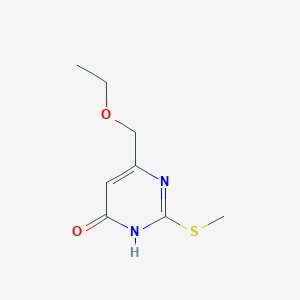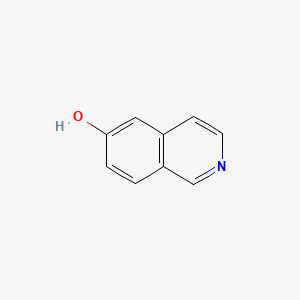![molecular formula C11H8N2O3 B1493680 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol CAS No. 2098013-30-8](/img/structure/B1493680.png)
6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol
Vue d'ensemble
Description
“6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol” is a chemical compound with the molecular formula C13H12O3 . It is also known by other names such as 3,5-Hexadien-2-one, 6- (1,3-benzodioxol-5-yl)-; 3,5-Hexadien-2-one, 6- [3,4- (methylenedioxy)phenyl]-; 3,4-Methylenedioxycinnamylideneacetone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . The compound has a molecular weight of 216.2326 .Chemical Reactions Analysis
The compound has been used in the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.2326 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have indicated that derivatives of 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol exhibit antimicrobial properties. For instance, the synthesis and biological evaluation of certain coumarin derivatives, including pyrimidine derivatives, demonstrated notable antimicrobial activity (Al-Haiza, Mostafa, & El-kady, 2003). Additionally, other research on 6-(1,3-benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives highlighted their antimicrobial activity against Bacillus subtilis bacteria and Candida albicans fungi (Vlasov, Kovalenko, Osolodchenko, Lenitskaya, & Chernykh, 2018).
Anticancer Properties
Pyrimidine derivatives have been identified as potential anticancer agents. A study on novel pyrazolopyrimidines derivatives showcased their efficacy as anticancer and anti-5-lipoxygenase agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). Additionally, certain benzothiazole pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activity, showing potential in combating various microbial strains and fungi, which can be relevant in cancer treatment strategies (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Antioxidant Activity
Compounds derived from 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol have been utilized in the synthesis of various fused heterocyclic compounds which demonstrated significant antioxidant activities. This highlights the compound's potential in applications related to oxidative stress and related disorders (Salem, Farhat, Errayes, & Madkour, 2015).
Apoptosis Induction
A study identified N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine as an apoptosis inducer, indicating its potential in cancer therapy by promoting cell death in certain cancer cell lines (Kemnitzer, Sirisoma, May, Tseng, Drewe, & Cai, 2009).
Inhibition of Phosphodiesterase
Pyrimidinone derivatives, including those related to 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol, have been shown to inhibit phosphodiesterase, particularly cGMP specific phosphodiesterase. This suggests their potential use in treating cardiovascular diseases and related conditions (Dumaitre & Dodic, 1996).
Mécanisme D'action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-4-8(12-5-13-11)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRJAMLEGSRRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)



![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)
![1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493610.png)
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)
![1-({[2-(1H-pyrrol-1-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493614.png)
![1-({[4-(2-Hydroxyethyl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493616.png)

![1-({[4-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493619.png)
![1-{[Ethyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493620.png)

